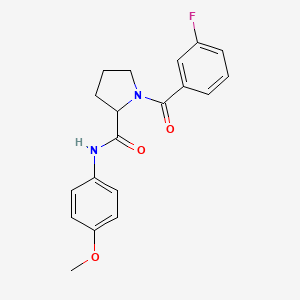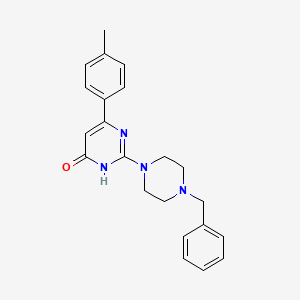
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in recent years due to its potential use as a therapeutic agent. FMP is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins. By inhibiting these enzymes and proteins, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can alter cellular pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of research is the development of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide derivatives that have improved potency and selectivity. Another area of research is the identification of specific cellular pathways that are affected by 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, which can provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in animal models and humans. Overall, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has shown promise as a therapeutic agent and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-methoxyphenyl)proline to form 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has anticancer properties and can inhibit the growth of various cancer cell lines. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-9-7-15(8-10-16)21-18(23)17-6-3-11-22(17)19(24)13-4-2-5-14(20)12-13/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJNLFIADMOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)
![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)